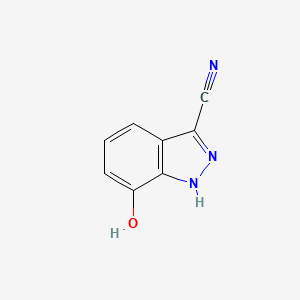

7-Hydroxy-1H-indazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-4-6-5-2-1-3-7(12)8(5)11-10-6/h1-3,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPCRVBUINFEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 7 Hydroxy 1h Indazole 3 Carbonitrile Analogues

Systematic Structural Modifications at Key Positions (C-1, C-2, C-3, C-4, C-5, C-6, C-7) of the Indazole Scaffold

Systematic modification of the indazole ring is a key strategy for optimizing the biological activity of lead compounds. The indazole nucleus presents several positions where substitutions can dramatically alter potency, selectivity, and pharmacokinetic properties.

C-1 and C-2 (N-1 and N-2 Positions): The nitrogen atoms of the pyrazole (B372694) moiety of the indazole ring are common sites for substitution. Alkylation or arylation at these positions can influence the orientation of other substituents and the molecule's ability to form hydrogen bonds. While many active indazoles are N-H compounds, allowing them to act as hydrogen bond donors, substitution at N-1 or N-2 can be used to probe specific pockets in a target's active site or to block metabolism.

C-3 Position: The C-3 position is a crucial vector for interaction with biological targets. In the context of 7-Hydroxy-1H-indazole-3-carbonitrile, this position is occupied by a carbonitrile group. In broader indazole series, modifications at C-3 are common. For example, studies on indazole-3-carboxamides have shown that the specific regiochemistry of an amide linker at this position is critical for activity as a calcium-release activated calcium (CRAC) channel blocker. nih.gov The reverse amide isomer was found to be inactive, highlighting the directional importance of substituents at C-3. nih.gov In other series, linking hydrophilic or hydrophobic groups to C-3 has been shown to modulate anti-cancer activity. rsc.org

C-4 and C-6 Positions: Substituents at the C-4 and C-6 positions of the indazole ring play a crucial role in modulating inhibitory activity against certain targets. nih.gov SAR analyses have indicated that introducing groups at these positions can significantly impact potency. For instance, studies on some kinase inhibitors revealed that the introduction of a hydrophobic group at the C-6 position could be beneficial for anti-cancer activity. rsc.org

C-5 Position: The C-5 position is another key site for modification. In one study of 1H-indazole-3-amine derivatives, the nature of the substituent at C-5 had a profound impact on antitumor activity. semanticscholar.org It was found that a para-fluorophenyl group at this position was crucial for potent activity, and replacing it with other groups like 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl led to a significant decrease in inhibitory effects. semanticscholar.org

C-7 Position: The hydroxyl group at the C-7 position in this compound is a significant feature. This group can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule in a specific orientation within a protein's binding site. Modifications, such as alkylation to form an ether or conversion to other functional groups, would be expected to drastically alter binding affinity and selectivity.

Below is an interactive data table summarizing the general impact of substitutions at various positions on the indazole scaffold based on related compound series.

| Position | Type of Modification | General Impact on Biological Activity | Source |

| C-3 | Amide Linker | Regiochemistry is critical for activity; reverse amides can be inactive. | nih.gov |

| C-3 | Hydrophilic/Hydrophobic Groups | Can be exchanged with groups at C-6 to modulate anti-cancer effects. | rsc.org |

| C-4 | General Substituents | Plays a crucial role in the inhibition of certain enzymes like IDO1. | nih.gov |

| C-5 | Substituted Phenyl Groups | Presence of specific substituents (e.g., para-fluoro) can be critical for antitumor activity. | semanticscholar.org |

| C-6 | General Substituents | Along with C-4, plays a crucial role in inhibitory activity. | nih.gov |

| C-6 | Hydrophobic Groups | Can enhance anti-cancer properties. | rsc.org |

| C-7 | Hydroxyl Group | Acts as a key hydrogen bond donor/acceptor for target anchoring. |

Impact of Substituent Electronic and Steric Properties on Molecular Interactions and Biological Outcomes

The electronic and steric properties of substituents on the indazole ring are determinant factors for molecular interactions and biological responses.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -NO2, -CF3, halogens)—can influence the pKa of the indazole nitrogens and the electron density of the aromatic system. nih.gov This, in turn, affects the strength of hydrogen bonds and electrostatic interactions with the target protein. For example, SAR studies have shown that electron-withdrawing groups like nitro (-NO2) and fluoro (-F) substitutions on the indazole ring can enhance anticancer efficacy. longdom.org The strategic placement of fluorine atoms, in particular, has been used to improve cellular activity in FGFR inhibitors. nih.gov

Steric Effects: The size and shape of substituents (steric properties) dictate the molecule's ability to fit within a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, or they can be exploited to access deeper, hydrophobic pockets to increase affinity and selectivity. The compatibility of various substituted groups in synthetic procedures suggests that the indazole ring can tolerate a range of substituents, allowing for broad exploration of steric space. nih.govnih.gov

Conformational Analysis and Elucidation of Bioactive Conformations for this compound Derivatives

Conformational analysis aims to identify the low-energy, three-dimensional arrangement of a molecule, which is essential for understanding its interaction with a biological target. The bioactive conformation is the specific shape the molecule adopts when it binds to its target.

Computational methods, such as Density Functional Theory (DFT), are often employed to perform molecular geometry scans and identify stable conformers. mdpi.com This involves systematically rotating flexible bonds and calculating the energy of each resulting structure to find the most stable arrangements. mdpi.com

For indazole derivatives, a key aspect of their bioactive conformation, particularly in kinase inhibition, is the role of the indazole core as a "hinge-binder." tandfonline.comnih.gov Molecular docking studies have shown that the N-H group of the indazole ring frequently forms a critical hydrogen bond with a backbone amide of a "hinge" region residue in the ATP-binding pocket of kinases (e.g., Cys694 in FLT3). tandfonline.comnih.gov This interaction effectively anchors the inhibitor. The 7-hydroxy group would further stabilize this binding by forming additional hydrogen bonds with nearby amino acid residues, while the rest of the molecule's conformation would be oriented to maximize favorable interactions within the active site.

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds. It begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits are then optimized and grown or linked to produce a more potent lead. The indazole scaffold is an excellent starting point for FBDD due to its favorable properties and synthetic tractability. nih.govresearchgate.net

Several successful FBDD campaigns have utilized the indazole core:

AXL Kinase Inhibitors: An indazole fragment was identified through a high-concentration biochemical screen and subsequently optimized using docking studies to yield a potent inhibitor of AXL kinase, a target in cancer therapy. nih.gov

FGFR Kinase Inhibitors: A de novo design program was used to identify an indazole-based pharmacophore for fibroblast growth factor receptor (FGFR) kinases, leading to the development of a library of inhibitors with excellent ligand efficiencies. researchgate.net

HDAC Inhibitors: Novel indazole derivatives were designed as potent histone deacetylase (HDAC) inhibitors using fragment-based virtual screening and bioisosterism strategies. nih.gov

These examples demonstrate that the indazole scaffold serves as a robust and versatile starting point in FBDD for developing inhibitors against diverse target classes. nih.govresearchgate.netnih.gov

Rational Design Principles for Modulating and Enhancing Biological Activity within the Indazole Series

Based on extensive SAR studies, several rational design principles have emerged for optimizing the biological activity of indazole-based compounds.

Exploiting the Hinge-Binding Motif: The indazole core is a proven hinge-binder for many kinases. tandfonline.comnih.gov Design strategies should maintain the N-H group (or another appropriate hydrogen bond donor/acceptor) to engage with the kinase hinge region. The 7-hydroxy group on the specific scaffold can be used to gain additional anchoring interactions.

Structure-Based Drug Design (SBDD): Utilizing molecular docking and X-ray crystal structures is crucial for guiding optimization. nih.govnih.gov Docking studies can predict how modifications will affect binding and help rationalize observed SAR, guiding the placement of substituents to engage with key amino acid residues and exploit specific pockets within the active site. nih.govtandfonline.com

Targeted Substitutions at Key Positions: As detailed in section 3.1, specific positions on the indazole ring are amenable to substitution to enhance potency and selectivity. For instance, targeting the C-5 position with specific substituted phenyl rings or the C-6 position with hydrophobic groups can be effective strategies. rsc.orgsemanticscholar.org

Modulating Physicochemical Properties: Substituents should be chosen not only to improve target affinity but also to optimize drug-like properties. This includes modifying electronic properties (e.g., using fluorine to lower pKa or block metabolism) and steric properties to improve solubility, permeability, and metabolic stability. nih.gov

By applying these principles, medicinal chemists can rationally modify the this compound scaffold to develop novel and highly effective therapeutic agents.

Molecular Mechanisms and Target Engagement Research for 7 Hydroxy 1h Indazole 3 Carbonitrile and Its Derivatives

In Vitro Assays for Biological Target Identification and Validation

In vitro assays are fundamental in elucidating the biological targets of a compound and validating its mechanism of action. For 7-Hydroxy-1H-indazole-3-carbonitrile and its analogs, these assays have been crucial in identifying their interactions with various enzymes and receptors.

Indazole derivatives have been widely studied as inhibitors of various enzymes, particularly kinases and nitric oxide synthases.

Nitric Oxide Synthase (NOS) Inhibition:

Research has demonstrated the potent inhibitory effects of 7-substituted indazoles on nitric oxide synthases (NOS). A study on a series of 7-monosubstituted and 3,7-disubstituted indazoles revealed that 1H-indazole-7-carbonitrile is a potent inhibitor of NOS. nih.gov This compound was found to be equipotent to 7-nitro-1H-indazole, a well-known NOS inhibitor. nih.gov Notably, 1H-indazole-7-carbonitrile displayed a preference for constitutive NOS (cNOS) over inducible NOS (iNOS). nih.gov The inhibition of NO formation by this compound was found to be competitive with respect to both the substrate and the cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (H4B). nih.gov Furthermore, it strongly inhibited the NADPH oxidase activity of neuronal NOS (nNOS) and induced a spin state transition of the heme-Fe(III), similar to 7-nitro-1H-indazole. nih.gov

Further modifications to the 1H-indazole-7-carbonitrile structure, such as the introduction of a bromine atom at the C3 position, led to a tenfold enhancement in inhibitory effects. nih.gov In contrast, 1H-indazole-7-carboxamide, a related derivative, was slightly less potent but exhibited surprising selectivity for nNOS. nih.gov

Kinase Inhibition:

The indazole scaffold is a key component of several approved kinase inhibitors. nih.gov Various indazole derivatives have been synthesized and evaluated as inhibitors of a wide range of kinases, including:

Tropomyosin receptor kinases (TRKs): 3-Aryl-indazole derivatives have been reported as inhibitors of pan-Trk for the treatment of pain. nih.gov

Glycogen synthase kinase-3 (GSK-3): 1H-Indazole-3-carboxamide derivatives have been identified as potential inhibitors of human GSK-3, binding to the ATP binding site of GSK-3β. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A novel series of 1H-indazole-based derivatives have been discovered to inhibit FGFR1-3. nih.gov

While specific data on the kinase inhibitory activity of this compound is not extensively available, the broad activity of the indazole class of compounds suggests its potential as a kinase inhibitor.

While specific receptor binding and modulation data for this compound are not detailed in the currently available literature, the general class of indazole derivatives has been explored for its interaction with various receptors. For example, some indazole derivatives have been investigated for their affinity to serotonin (B10506) receptors.

It is important to note that the structurally related compound, 7-hydroxymitragynine, which is an indole (B1671886) alkaloid and not an indazole, has been extensively studied for its high affinity and agonist activity at mu-opioid receptors. fda.govwikipedia.org This highlights the importance of the core scaffold in determining receptor interaction profiles.

Cellular Pathway Perturbation Analyses

The biological activity of a compound is ultimately manifested through its effects on cellular pathways. Studies on indazole derivatives have revealed their ability to perturb various cellular processes, including proliferation and survival.

Indazole derivatives have demonstrated significant anti-proliferative and cytotoxic effects in various cancer cell lines.

A study on novel indazole analogues of curcumin (B1669340) showed cytotoxic activity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colorectal carcinoma) cell lines. japsonline.com One of the synthesized compounds exhibited the highest cytotoxic activity against WiDr cells with an IC50 of 27.20 µM. japsonline.com

Another study on 1H-indazole-3-amine derivatives reported inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.govresearchgate.net One compound, in particular, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and displayed selectivity for cancer cells over normal cells. nih.govresearchgate.net

Furthermore, a series of 3-amino-1H-indazole derivatives exhibited broad-spectrum antiproliferative activity against HT-29, MCF-7, A-549, HepG2, and HGC-27 cancer cells, with IC50 values ranging from 0.43 to 3.88 µM for the most potent compound. nih.gov

Interactive Data Table: Antiproliferative Activity of Indazole Derivatives

| Compound Class | Cell Line | IC50 (µM) |

| Indazole analogues of curcumin | WiDr | 27.20 |

| 1H-Indazole-3-amine derivative | K562 | 5.15 |

| 3-Amino-1H-indazole derivative | HT-29 | 0.43 - 3.88 |

| 3-Amino-1H-indazole derivative | MCF-7 | 0.43 - 3.88 |

| 3-Amino-1H-indazole derivative | A-549 | 0.43 - 3.88 |

| 3-Amino-1H-indazole derivative | HepG2 | 0.43 - 3.88 |

| 3-Amino-1H-indazole derivative | HGC-27 | 0.43 - 3.88 |

The anti-proliferative effects of indazole derivatives are mediated through various cellular mechanisms, including the induction of apoptosis and cell cycle arrest.

One study on a 1H-indazole-3-amine derivative confirmed that it affects apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members and targeting the p53/MDM2 pathway in a concentration-dependent manner. nih.govresearchgate.net

Another study on 3-amino-1H-indazole derivatives revealed that the lead compound inhibited proliferation by affecting DNA synthesis, inducing G2/M cell cycle arrest and apoptosis by regulating Cyclin B1, BAD, and Bcl-xL. nih.gov This compound also induced changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential in HGC-27 cells. nih.gov Furthermore, it was found to inhibit the migration and invasion of HGC-27 cells by decreasing proteins related to the epithelial-mesenchymal transition (EMT) pathway. nih.gov

These findings underscore the diverse mechanisms through which indazole derivatives can exert their cellular effects, making them a promising class of compounds for further investigation in various therapeutic areas. nih.govontosight.airesearchgate.netrsc.org

In Vitro Cellular Transport and Intracellular Accumulation Studies

The investigation of how a compound like this compound moves across cell membranes and accumulates within cells is a critical step in pre-clinical drug discovery. These studies help to predict a drug's absorption, distribution, and potential for reaching its intracellular target.

Cellular Transport Mechanisms: The movement of small molecules across biological membranes is generally governed by several mechanisms. Passive diffusion allows lipophilic compounds to move down their concentration gradient directly across the lipid bilayer. Facilitated diffusion involves membrane proteins (carriers or transporters) to move substances across the membrane, also down their concentration gradient. Active transport, conversely, requires energy to move a compound against its concentration gradient and is mediated by specific transporter proteins, such as those from the ATP-binding cassette (ABC) superfamily.

For a novel compound such as an indazole derivative, initial assessment would typically involve cell-based assays like the Caco-2 permeability assay. Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate to form a polarized monolayer of enterocytes that serves as a well-established in vitro model of the human intestinal barrier. By measuring the apical-to-basolateral and basolateral-to-apical transport of the compound, researchers can determine its permeability and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Intracellular Accumulation: Understanding the extent to which a compound accumulates inside a cell is crucial for its efficacy, especially if the target is intracellular. Intracellular accumulation refers to the buildup of substances within cells that cannot be immediately metabolized or transported out. This can be a result of various factors including the compound's physicochemical properties (e.g., lipophilicity, charge) and its interaction with cellular transporters and binding sites.

Methodologies to study intracellular accumulation often involve incubating cultured cells with the compound and then lysing the cells to measure the internal concentration using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Comparing the intracellular concentration to the extracellular concentration provides an accumulation ratio. These studies can help determine if the compound is actively retained by the cell, which could enhance its therapeutic effect or potentially lead to toxicity.

Pre-clinical Pharmacological Investigations in In Vitro Systems

Once the transport and accumulation characteristics are understood, the pharmacological effects of this compound would be investigated using a variety of in vitro systems to determine its mechanism of action and identify biomarkers of its activity.

Pharmacodynamic (PD) markers are measurable indicators of a pharmacological response to a drug. In in vitro settings, these markers help to confirm target engagement and elucidate the downstream biological effects of the compound. The choice of PD markers depends on the hypothesized target and mechanism of action.

For indazole derivatives, which are often investigated as kinase inhibitors, relevant PD markers could include the phosphorylation status of the target kinase or its downstream substrates. For example, if this compound were designed to inhibit a specific tyrosine kinase, a key PD marker would be the level of tyrosine phosphorylation on its substrate proteins. This can be measured in cell-based assays using techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISA) with phospho-specific antibodies.

Other potential in vitro PD markers could include changes in gene expression, the induction of apoptosis (measured by caspase activity assays or Annexin V staining), or alterations in cell cycle progression (analyzed by flow cytometry).

Elucidating the precise mode of action (MoA) involves a combination of biochemical and cell-based assays to identify the direct molecular target and the subsequent cellular pathways that are affected.

Biochemical Assays: These are cell-free assays that allow for the direct investigation of a compound's interaction with a purified target molecule, such as an enzyme or receptor. For a potential kinase inhibitor, this would involve in vitro kinase activity assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme. The results are typically expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Such assays are crucial for determining the potency and selectivity of the compound against a panel of different kinases.

Cell-Based Assays: Following biochemical validation, cell-based assays are used to confirm the compound's activity in a more physiologically relevant context. These assays can confirm that the compound is cell-permeable and engages its target within the cellular environment. For instance, a compound's ability to inhibit cell proliferation or induce cell death would be tested in various cancer cell lines.

To further confirm the MoA, studies might involve genetically modified cell lines, such as those where the target protein is knocked out or overexpressed. If the compound's effect is diminished in knockout cells or enhanced in overexpressing cells, it provides strong evidence for on-target activity. Downstream pathway analysis, using techniques like proteomics or transcriptomics, can provide a broader view of the cellular response to the compound, helping to build a comprehensive picture of its mode of action.

Computational and Theoretical Chemistry Studies on 7 Hydroxy 1h Indazole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the distribution of electrons within a molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. longdom.org It is favored in computational chemistry for its balance of accuracy and computational efficiency. longdom.org For 7-Hydroxy-1H-indazole-3-carbonitrile, DFT calculations would be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. mdpi.com These calculations help in understanding the molecule's behavior as an electron donor or acceptor, which is fundamental to its potential interactions. nih.gov

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides foundational data on bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; indicates sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A key descriptor of chemical reactivity, stability, and electronic excitation energy. nih.gov |

| Global Reactivity Descriptors | Parameters like chemical hardness, electronegativity, and chemical potential. | Quantify the overall reactivity and stability of the molecule. nih.gov |

This table represents typical parameters obtained from DFT calculations and their general significance.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. nih.gov It illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). nih.govresearchgate.net

For this compound, an MEP map would identify:

Negative Regions (Red/Yellow): These areas, typically around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack and are favorable for forming hydrogen bonds as acceptors. nih.govresearchgate.net The carbonyl oxygen of the nitrile group and the oxygen of the hydroxyl group would be expected to be prominent negative regions.

Positive Regions (Blue): These areas, often located around hydrogen atoms (especially the hydroxyl and amine protons), are prone to nucleophilic attack and can act as hydrogen bond donors. nih.govresearchgate.net

Neutral Regions (Green): These regions indicate zero potential and are less reactive. researchgate.net

The MEP map is crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for ligand-receptor binding. nih.govchemrxiv.org

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

To explore the potential therapeutic applications of this compound, molecular docking and dynamics simulations are used to predict and analyze its interaction with specific biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the this compound molecule into the binding site of a target protein and evaluating the resulting poses.

The analysis of the docked complex reveals the specific binding mode and identifies key molecular interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: Formed between the ligand's hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., -C≡N) and corresponding residues in the protein's active site. biointerfaceresearch.com

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the indazole ring system) and hydrophobic amino acid residues (e.g., Leucine, Valine, Alanine). researchgate.netbiointerfaceresearch.com

Pi-Pi Stacking: Aromatic ring interactions between the indazole nucleus and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. biointerfaceresearch.com

This detailed interaction modeling provides a structural hypothesis for the molecule's mechanism of action at a molecular level. nih.gov

A critical output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its target. This is calculated using scoring functions, which are mathematical models that approximate the binding free energy. researchgate.net The predicted binding affinity is often expressed in kcal/mol, with more negative values indicating a stronger, more favorable interaction. nih.govjocpr.com

Different scoring functions exist, each with its own algorithm and set of assumptions, leading to variations in prediction accuracy. researchgate.net The results are used to rank potential drug candidates and prioritize them for further experimental testing. For this compound, docking against a panel of relevant biological targets would yield a profile of its predicted binding affinities, suggesting its most likely therapeutic targets.

| Scoring Function Type | Principle | Example Output |

| Force-Field Based | Uses terms from molecular mechanics force fields (e.g., van der Waals, electrostatic). | Binding Energy (kcal/mol) |

| Empirical | Fits coefficients to experimental binding data for various interaction types (e.g., hydrogen bonds, hydrophobic contacts). | Docking Score, Binding Affinity (pKi) |

| Knowledge-Based | Derives statistical potentials from known protein-ligand complex structures. | Score (arbitrary units or kcal/mol) |

This table illustrates the types of methodologies used to predict binding affinity.

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and conformational flexibility of the ligand-protein complex in a simulated physiological environment. biointerfaceresearch.comboisestate.edu

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked pose over time. A stable, low RMSD value suggests the complex remains in a stable conformation. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible or rigid regions of the protein upon ligand binding. biointerfaceresearch.comresearchgate.net

Radius of Gyration (Rg): Assesses the compactness of the protein structure during the simulation. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over the simulation trajectory, confirming the stability of key interactions identified in docking. nih.gov

Enhanced sampling methods can be employed to more efficiently explore the conformational landscape of the molecule and its complex, which is particularly important for highly flexible systems. nih.govnih.govlivecomsjournal.org These simulations validate the docking results and provide a more realistic understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a correlation between the structural characteristics of compounds and their biological activities. researchgate.net For indazole derivatives, including this compound, QSAR studies are instrumental in understanding how chemical structure influences inhibitory potency against various biological targets. nih.govnih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for indazole derivatives involves creating a mathematical relationship between the physicochemical properties of the molecules and their observed biological activities. nih.gov These models are built using a "training set" of compounds with known activities to establish the correlation, which is then tested against an external "test set" to evaluate its predictive power. nih.gov

For instance, 3D-QSAR studies have been performed on indazole derivatives to understand their potential as Hypoxia-inducible factor (HIF-1α) inhibitors, which are relevant in cancer research. nih.gov In such studies, the goal is to correlate the structural features of a series of known indazole compounds with their specific HIF-1α inhibitory activity. nih.gov Similarly, QSAR models have been developed for indazole compounds to explore their inhibitory mechanisms against S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing. nih.gov The process involves generating models using various combinations of structural descriptors to explain and predict the inhibitory activity of the compounds. nih.gov These predictive models serve as a framework for designing new, more potent inhibitors. nih.gov

Descriptor Selection and Statistical Validation of QSAR Models

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and rigorous statistical validation. Descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For indazole derivatives, both 2D and 3D descriptors are commonly used. nih.gov These can include:

Steric Descriptors: Related to the size and shape of the molecule.

Electrostatic Descriptors: Describing the charge distribution and electronic properties.

Topological Descriptors: Quantifying molecular branching and connectivity.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations to describe electronic structure. acs.org

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the model. researchgate.netnih.gov The reliability and predictive ability of the generated QSAR models are assessed through stringent statistical validation. researchgate.net Key validation parameters include:

Coefficient of Determination (R²): Measures how well the model fits the training set data. Values closer to 1.0 indicate a better fit. nih.gov

Cross-validated Correlation Coefficient (Q²): Assesses the internal predictive ability of the model through methods like leave-one-out cross-validation. A high Q² value (typically > 0.5) suggests a robust model. nih.govresearchgate.net

External Validation (pred_R²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. researchgate.netnih.gov

The table below summarizes the statistical results from a representative QSAR study on indazole compounds, highlighting the model's validity.

| Parameter | Description | Value | Reference |

| R² | Coefficient of determination (training set) | 0.852 | nih.gov |

| Q² | Cross-validated correlation coefficient | 0.781 | nih.gov |

| pred_R² | Predictive R² for the external test set | 0.685 | nih.gov |

| SEE | Standard Error of Estimate | 0.490 | nih.gov |

These statistical metrics confirm that the developed model can reliably explain the variance in the biological activity and possesses good predictive capability for new indazole derivatives. nih.gov

Virtual Screening and De Novo Design Strategies for Novel Indazole Derivatives

Virtual screening and de novo design are powerful computational strategies used to identify and create novel indazole derivatives with desired biological activities. These approaches leverage structural information of the target protein to discover new chemical entities. nih.govnih.gov

Virtual Screening involves computationally searching large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.govresearchgate.net The process often starts with a known ligand or the 3D structure of the target protein's binding site. For indazole derivatives, this could involve screening databases for compounds with a similar scaffold that are predicted to have high binding affinity to a target kinase or enzyme. nih.gov The workflow typically includes filtering compounds based on pharmacophore models, followed by molecular docking simulations to predict the binding mode and affinity of the "hit" compounds. nih.govfrontiersin.org

De Novo Design , on the other hand, involves the computational creation of novel molecules from scratch. nih.gov This strategy is particularly useful for generating unique chemical structures tailored to the specific topology and chemical features of a target's active site. For example, fragment-led de novo design has been successfully used to identify indazole-based pharmacophores for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.gov In this approach, small molecular fragments are first identified that bind to the target. Computational programs then "grow" or link these fragments within the constraints of the binding pocket to create larger, more potent molecules. nih.gov This method led to the development of a series of 1H-indazole derivatives that showed inhibitory activity against FGFR1-3. nih.gov

The table below outlines a typical workflow for these computational strategies.

| Step | Description | Methodology |

| 1. Target Preparation | The 3D structure of the biological target (e.g., an enzyme or receptor) is obtained, often from the Protein Data Bank (PDB). | X-ray crystallography, NMR spectroscopy |

| 2. Library/Fragment Screening | A large database of compounds (for virtual screening) or a library of molecular fragments (for de novo design) is prepared. | ZINC database, in-house libraries |

| 3. Pharmacophore Modeling | Key chemical features necessary for binding (e.g., hydrogen bond donors/acceptors, aromatic rings) are defined to filter the library. | Ligand-based or structure-based modeling |

| 4. Molecular Docking | "Hit" compounds or newly designed molecules are computationally placed into the target's binding site to predict their binding orientation and affinity. | Software like AutoDock, GOLD, FlexX |

| 5. Scoring and Ranking | The docked compounds are ranked based on scoring functions that estimate binding free energy. | Empirical, knowledge-based, or force-field based scoring |

| 6. Synthesis and Biological Evaluation | The most promising candidates identified computationally are synthesized and tested in vitro to validate their biological activity. | Chemical synthesis, enzyme assays |

These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success, ultimately leading to the identification of novel and potent indazole-based therapeutic agents. nih.govresearchgate.net

Prodrug Design and Bioprecursor Strategies for Indazole Compounds

Principles of Prodrug Concept in Medicinal Chemistry Research

The prodrug concept is a well-established strategy in drug design to optimize the pharmacological and physicochemical properties of a compound. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov This molecular modification is employed to overcome undesirable properties such as poor solubility, low permeability, chemical instability, and rapid presystemic metabolism. irjmets.com

Prodrugs are broadly classified into two main categories:

Carrier-Linked Prodrugs: In this type, the active drug is covalently linked to a carrier moiety, often referred to as a "promoieity." This linkage, typically an ester or amide bond, is designed to be cleaved in vivo by enzymatic or chemical reactions, releasing the parent drug. The carrier should be non-toxic and readily excreted from the body.

Bioprecursor Prodrugs: These are inactive compounds that are metabolically converted to the active drug through reactions such as oxidation, reduction, or phosphorylation. Unlike carrier-linked prodrugs, a bioprecursor does not have a promoiety that is cleaved off; instead, the molecule itself is transformed into the active agent.

The primary goal of prodrug design is to improve the clinical and therapeutic effectiveness of a drug by enhancing its absorption, distribution, metabolism, and excretion (ADME) profile, thereby improving bioavailability and potentially enabling targeted delivery to specific tissues or cells. irjmets.com

Design of Bioreversible Derivatives of 7-Hydroxy-1H-indazole-3-carbonitrile for Enhanced Research Utility

The structure of this compound, featuring a phenolic hydroxyl group and an indazole nitrogen, presents ideal attachment points for promoieties to create bioreversible derivatives. These derivatives can be engineered to enhance the compound's utility in research settings by improving its handling in in vitro assays and its performance in cellular studies.

A significant challenge in early-stage drug research is the poor aqueous solubility of lead compounds, which can complicate formulation and lead to unreliable results in in vitro biological assays. nih.gov For this compound, its utility in aqueous-based assays can be substantially improved by creating prodrugs with enhanced water solubility.

A common strategy involves attaching highly polar or ionizable promoieties to the parent molecule. For the phenolic hydroxyl group of this compound, effective promoieties could include:

Phosphate (B84403) Esters: The addition of a phosphate group creates a highly water-soluble derivative that can be cleaved by endogenous phosphatases to release the parent compound. This approach has been successfully used for other phenolic drugs like propofol. nih.gov

Amino Acid Esters: Linking amino acids can introduce ionizable groups, significantly boosting aqueous solubility.

N-acyloxymethyl or N-methylpiperazino groups: These have been shown to dramatically increase the solubility of other indazole derivatives. For instance, an N-acyloxymethyl group increased the water solubility of an indazole derivative by 300-fold.

| Parent Compound Class | Promoieity | Fold Increase in Aqueous Solubility |

|---|---|---|

| Indazole Derivative | N-acyloxymethyl | ~300-fold |

| Pyrazolo[3,4-d]pyrimidine | N-methylpiperazino-O-alkyl carbamate | ~600-fold |

| Propofol (Phenol) | Ethylenedioxy phosphate | >70-fold |

The ability of a compound to cross cell membranes is crucial for its biological activity and is a key parameter evaluated in cellular uptake studies. Permeability is largely governed by a molecule's lipophilicity. Prodrug strategies can be employed to modulate the lipophilicity of this compound to enhance its passage across cellular membranes. mdpi.com

Esterification: Converting the hydroxyl group into an alkyl or aryl ester can significantly increase lipophilicity. Once inside the cell, ubiquitous intracellular esterases can cleave the ester bond to release the active this compound.

Carbonate Formation: Creating carbonate esters from the phenolic group is another effective method to transiently increase lipophilicity and improve membrane permeability. nih.govmdpi.com

Research on related heterocyclic compounds has demonstrated the success of this approach. A prodrug of a pyrazolo[3,4-d]pyrimidine compound showed a significant increase in passive membrane permeability, which is essential for cellular uptake.

| Compound | Passive Membrane Permeability (x 10⁻⁶ cm·s⁻¹) |

|---|---|

| Parent Drug (Pyrazolo[3,4-d]pyrimidine) | 0.01 |

| Prodrug Derivative | 2.11 |

The indazole scaffold is a versatile platform for developing research probes designed for targeted delivery. nih.gov By designing a prodrug of this compound that is activated only under specific biological conditions, it can be used as a probe to study particular cellular environments or enzyme activities.

Targeting can be achieved by using promoieties that are substrates for specific enzymes that are overexpressed in target cells or tissues (e.g., certain cancer cells). nih.gov For example:

Enzyme-Activated Prodrugs: A promoiety could be designed to be cleaved by a specific enzyme, such as a particular cytochrome P450 isoform or a matrix metalloproteinase, which may be highly active in a tumor microenvironment. This ensures that the active compound is released preferentially at the site of interest.

pH-Sensitive Prodrugs: Linkers that are stable at physiological pH (7.4) but are cleaved under the acidic conditions found in endosomes or tumor tissues can be used for targeted intracellular delivery.

This approach transforms the compound into a sophisticated tool for biological research, allowing for the precise delivery of the active molecule to a specific location, thereby minimizing off-target effects and enhancing the clarity of experimental results. stonybrook.edu

In Vitro Biotransformation and Release Kinetics of Prodrugs

A critical step in the development of a prodrug is to confirm its conversion back to the active parent drug in vitro. These studies are essential to understand the rate of release (kinetics) and the metabolic pathway of activation. For a prodrug of this compound, this would involve incubation with various biological preparations to simulate in vivo conditions.

The primary method for these studies involves using subcellular fractions, particularly human liver microsomes . nih.govresearchgate.netresearchgate.net These preparations contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and esterases. epa.gov

An in vitro biotransformation study would typically involve:

Incubating the prodrug derivative with human liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

Collecting samples at various time points.

Analyzing the samples using high-resolution mass spectrometry and high-performance liquid chromatography (HPLC) to identify and quantify the parent compound (this compound) and any metabolites formed.

Studies on other indazole carboxamide compounds have shown that major biotransformations include ester hydrolysis and hydroxylation. nih.gov By analogy, an ester-based prodrug of this compound would be expected to undergo efficient hydrolysis by liver esterases, releasing the active compound. The kinetic data from these experiments (e.g., half-life of the prodrug, rate of formation of the parent drug) are crucial for predicting its behavior in vivo and validating the prodrug design. researchgate.net

Future Research Directions and Advanced Methodologies for 7 Hydroxy 1h Indazole 3 Carbonitrile

Exploration of Novel Biological Targets for Indazole Scaffolds

The indazole nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. nih.govresearchgate.net Historically, indazole derivatives have shown significant activity as anti-inflammatory, antimicrobial, and antitumor agents. nih.govresearchgate.net Future research concerning 7-Hydroxy-1H-indazole-3-carbonitrile and its analogues should venture beyond these established areas to explore novel biological targets.

The diverse pharmacological activities of indazole derivatives stem from their versatile molecular structure, which allows for interaction with various enzymes and receptors. austinpublishinggroup.compnrjournal.com Research has identified potent activity against protein kinases, which are crucial in cancer signaling pathways. nih.govrsc.org For example, derivatives have been developed as inhibitors of Aurora kinases, epidermal growth factor receptor (EGFR), and anaplastic lymphoma kinase (ALK). nih.gov Furthermore, the indazole core is present in compounds targeting Pim kinases, which are involved in cell survival and proliferation. nih.gov

Beyond oncology, the scaffold has shown promise in other therapeutic areas. Indazole-containing compounds have been investigated for anti-HIV, antiarrhythmic, and antifungal properties. nih.govresearchgate.net Recent studies have also highlighted their potential as antiprotozoal agents, with activity against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com The exploration of novel targets could include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic or neurodegenerative diseases. Fragment-based lead discovery approaches have already successfully identified indazole-based inhibitors for receptor tyrosine kinases like AXL, suggesting a fruitful path for discovering new molecular targets. nih.gov

Table 1: Selected Biological Targets of Indazole Derivatives

| Target Class | Specific Target Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | Aurora Kinase A/B, EGFR, ALK, Pim-1/2/3, AXL | Oncology | nih.govnih.gov |

| Enzymes | Cyclooxygenase-2 (COX-2), Thymidine Phosphorylase, α-glucosidase | Inflammation, Oncology, Diabetes | mdpi.comresearchgate.net |

| Microbial Targets | DNA Gyrase B, Various protozoal and fungal enzymes | Infectious Diseases | mdpi.comnih.gov |

| Viral Proteins | HIV Protease, Influenza PA-PB1 interface | Virology | nih.govnih.gov |

Integration of High-Throughput Screening (HTS) in Early Discovery Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries against specific biological targets. nih.gov The integration of HTS is crucial for accelerating the early-stage discovery research of novel derivatives of this compound. By creating a focused library of analogues based on this core structure, researchers can efficiently screen for "hit" compounds that exhibit desired biological activity. researchgate.net

The process involves adapting biochemical or cell-based assays for automated, high-density formats (e.g., 384- or 1536-well plates). nih.gov These assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cell proliferation and viability. nih.govspringernature.com The Tox21 program, a collaboration of U.S. federal agencies, exemplifies the power of HTS in toxicology to screen thousands of chemicals for potential toxicity, providing a model for how indazole libraries could be profiled for both efficacy and potential liabilities early in the discovery process. nih.gov

Following an initial HTS campaign, identified hits undergo confirmation and dose-response studies to validate their activity and determine potency. nih.gov This systematic approach allows for the efficient identification of promising lead candidates from a large pool of compounds, significantly reducing the time and resources required compared to traditional discovery methods. drugtargetreview.com

Development of Advanced Analytical Techniques for Characterization and Quantification in Biological Matrices (in vitro)

The precise characterization and quantification of this compound and its derivatives are fundamental for understanding their chemical properties and behavior in biological systems. Advanced analytical techniques are indispensable for this purpose.

For structural elucidation and characterization, a combination of spectroscopic methods is employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns. nih.govjapsonline.com Infrared (IR) spectroscopy helps identify key functional groups within the molecule. nih.govjapsonline.com

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. nih.govcore.ac.uk DFT calculations can predict geometric structures, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) maps, which offer insights into the molecule's reactivity and potential interaction sites. nih.govcore.ac.uk These computational analyses can help rationalize experimental findings and guide the design of new analogues with improved properties.

For in vitro quantification in biological matrices (e.g., cell lysates, microsomal preparations), highly sensitive and specific methods are required. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) are the gold standard for accurately measuring compound concentrations, which is critical for pharmacokinetic and metabolism studies.

Emerging Synthetic Approaches and Automation in Indazole Chemistry

The synthesis of functionalized indazoles is an active area of chemical research, with numerous methods developed to construct this important heterocyclic core. nih.govaustinpublishinggroup.com Future research will likely focus on emerging synthetic strategies that offer greater efficiency, versatility, and suitability for automation.

Traditional methods often involve multi-step sequences. jlu.edu.cn However, modern organic synthesis is moving towards more efficient approaches such as one-pot, multi-component reactions and transition-metal-catalyzed C-H activation/annulation sequences. researchgate.netorganic-chemistry.orgchemicalbook.com Catalysts based on copper, palladium, and rhodium have been instrumental in developing novel routes to substituted indazoles from readily available starting materials like hydrazones and 2-halobenzonitriles. researchgate.netresearchgate.netorganic-chemistry.org For instance, palladium-catalyzed cyanation is a key method for preparing nitrile-containing compounds like 1H-indazole-3-carbonitrile. orgsyn.org Silver-mediated intramolecular C-H amination represents another innovative strategy for accessing 3-substituted 1H-indazoles. nih.gov

The development of robust and high-yield synthetic routes is a prerequisite for automation. Flow chemistry and robotic synthesis platforms can leverage these efficient reactions to rapidly generate libraries of indazole analogues for screening. nih.gov Automation allows for precise control over reaction parameters, improved reproducibility, and the ability to synthesize and purify large numbers of compounds in a short period, thereby accelerating the structure-activity relationship (SAR) studies essential for lead optimization.

Table 2: Modern Synthetic Strategies for Indazole Scaffolds

| Synthetic Approach | Key Features | Catalyst/Reagent Examples | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | C-H activation, cross-coupling, annulation | Palladium (Pd), Copper (Cu), Rhodium (Rh), Silver (Ag) | researchgate.netresearchgate.netnih.gov |

| One-Pot/Multi-Component Reactions | High efficiency, reduced workup steps | Cu-catalyzed reaction of 2-halobenzaldehydes, amines, and sodium azide | organic-chemistry.org |

| Intramolecular Cyclization | Formation of the bicyclic ring from a linear precursor | Ullmann-type reaction, Buchwald–Hartwig amination | researchgate.netunina.it |

| [3+2] Cycloaddition | Annulation using arynes and hydrazones or diazo compounds | In situ generation of reactive intermediates | organic-chemistry.org |

Interdisciplinary and Collaborative Research Initiatives in Indazole Chemical Biology

The complexity of modern drug discovery necessitates a multidisciplinary approach. Advancing the therapeutic potential of this compound will require seamless collaboration between experts in various fields. Chemists, biologists, pharmacologists, and computational scientists must work together to design, synthesize, test, and optimize new drug candidates.

Large-scale collaborative initiatives provide a framework for such interdisciplinary research. Programs like the NIH Molecular Libraries Program (MLP) have successfully embedded drug discovery activities within academic settings, fostering collaboration and making screening data publicly available through databases like PubChem. drugtargetreview.com These initiatives bring together the infrastructure for HTS, medicinal chemistry expertise, and deep biological knowledge that is often distributed across different institutions. drugtargetreview.com

By forming consortia of academic labs, research institutes, and potentially pharmaceutical partners, researchers can pool resources and expertise. Such collaborations can accelerate the entire discovery pipeline, from identifying novel biological targets for indazole scaffolds to conducting preclinical validation of lead compounds. This integrated approach is essential for translating basic scientific discoveries into tangible therapeutic benefits.

Q & A

Q. Advanced

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid).

- X-ray crystallography : Resolves crystal structure to confirm the hydroxyl and nitrile group orientation.

- Elemental analysis : Validates C, H, N composition (±0.3% theoretical values) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies in bioactivity (e.g., IC₅₀ variability) require:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Dose-response curves : Triplicate experiments with statistical validation (p<0.05) to minimize outliers.

- Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent DMSO% differences) .

What mechanistic studies elucidate the role of the 3-carbonitrile group in biological interactions?

Q. Advanced

- Molecular docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina; the nitrile group may form hydrogen bonds with catalytic lysine residues.

- SAR studies : Synthesize analogs (e.g., 3-carboxamide or 3-ester) to compare activity.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .

How can this compound be applied in fluorescence-based imaging probes?

Advanced

The compound’s aromatic system and electron-withdrawing nitrile group make it a candidate for:

- Fluorescent tagging : Modify the hydroxyl group with propargyl ethers (via Click chemistry) for site-specific conjugation to biomolecules.

- Nucleolus staining : Analogous to chromene-3-carbonitriles, it may selectively bind RNA-rich regions in live-cell imaging (λₑₓ=488 nm, λₑₘ=520 nm) .

What strategies mitigate hydrolysis of the 3-carbonitrile group during storage or biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.